

Application Notes and Protocols for (S)-SAR131675 Oral Gavage Administration in Mice

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Compound of Interest

Compound Name: (S)-SAR131675

Cat. No.: B15577059

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.^{[1][2][3][4][5][6]} It plays a significant role in blocking lymphangiogenesis, the formation of lymphatic vessels, by inhibiting the signaling pathway activated by its ligands, VEGF-C and VEGF-D.^[3] **(S)-SAR131675** also demonstrates moderate inhibitory activity against VEGFR-2.^{[1][5]} Due to its anti-lymphangiogenic, anti-tumoral, and anti-metastatic properties, this compound is a valuable tool in preclinical research, particularly in oncology and studies of chronic inflammation.^{[3][4][5][7]} This document provides a detailed protocol for the oral gavage administration of **(S)-SAR131675** to mice, along with relevant data and pathway information to guide experimental design.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of **(S)-SAR131675** from various studies.

Table 1: In Vitro Inhibitory Activity of **(S)-SAR131675**

Target	Assay Type	IC50 Value
VEGFR-3	Cell-free kinase assay	23 nM[1][2]
VEGFR-3	Autophosphorylation in HEK cells	45 nM[4][5][7]
VEGFR-2	Cell-free kinase assay	235 nM[1]
VEGFR-1	Cell-free kinase assay	> 3 μ M[1]
VEGFC/VEGFD-induced lymphatic cell proliferation	Cell-based proliferation assay	~20 nM[1][4][5][7]
VEGFC-induced Erk phosphorylation	Cell-based signaling assay	~30 nM[1]

Table 2: In Vivo Efficacy of **(S)-SAR131675** in Murine Models

Mouse Model	Dosage and Administration	Key Findings	Reference
4T1 Mammary Carcinoma	30 mg/kg/d and 100 mg/kg/d, oral gavage	Significant reduction in tumor volume (24% and 50% respectively); reduced lymph node invasion and lung metastasis. [7][8]	[7]
RIP1-Tag2 Pancreatic Neuroendocrine Tumors	100 mg/kg/d, oral gavage	Decreased number of angiogenic islets by 42% in a prevention study; reduced tumor burden by 62% in an intervention study.[1][8]	[1][7]
Colorectal Cancer Liver Metastasis	120 mg/kg, oral gavage, daily	Significant tumor inhibition.[9]	[9]
FGF2-Induced Angiogenesis and Lymphangiogenesis	100 mg/kg/d and 300 mg/kg/d, oral gavage	Significantly reduced VEGFR-3 levels and hemoglobin content by about 50% at 100 mg/kg/d.[1][7]	[7]
Diabetic Nephropathy (db/db mice)	Mixed in diet for 12 weeks	Significantly decreased diabetes-induced increases in VEGFR-3 and VEGF-C expression in the kidneys.[3]	[3]

Experimental Protocols

1. Preparation of (S)-SAR131675 Formulation for Oral Gavage

This protocol is based on a commonly used vehicle for administering **(S)-SAR131675** and other hydrophobic compounds to mice.

Materials:

- **(S)-SAR131675** powder
- Vehicle components:
 - Methylcellulose (0.6% w/v)
 - Tween 80 (0.5% v/v)
 - Sterile water
- Mortar and pestle or homogenizer
- Magnetic stirrer and stir bar
- Sterile tubes for storage

Procedure:

- Vehicle Preparation:
 1. Prepare a 0.6% methylcellulose solution by slowly adding the required amount of methylcellulose powder to sterile water while stirring continuously. It may be necessary to heat the water to facilitate dissolution, then cool it to room temperature.
 2. Add Tween 80 to the methylcellulose solution to a final concentration of 0.5%.
 3. Mix thoroughly until a homogenous suspension is formed.
- Formulation of **(S)-SAR131675**:
 1. Calculate the total amount of **(S)-SAR131675** required based on the number of mice, their average weight, the desired dose (e.g., 100 mg/kg), and the dosing volume (typically 10 mL/kg).

2. Weigh the calculated amount of **(S)-SAR131675** powder.
3. If necessary, gently grind the powder to a fine consistency using a mortar and pestle.
4. Add a small amount of the vehicle to the powder to create a paste.
5. Gradually add the remaining vehicle while continuously mixing or homogenizing until the desired final concentration is reached and the compound is uniformly suspended.
6. Store the formulation at 4°C and protect it from light. Before each use, ensure the suspension is thoroughly mixed to guarantee uniform dosing.

2. Oral Gavage Administration Protocol in Mice

Materials:

- Prepared **(S)-SAR131675** formulation
- Appropriately sized oral gavage needles (20-22 gauge, 1.5-2 inches long, with a ball tip)
- Syringes (1 mL)
- Animal scale
- Personal protective equipment (gloves, lab coat)

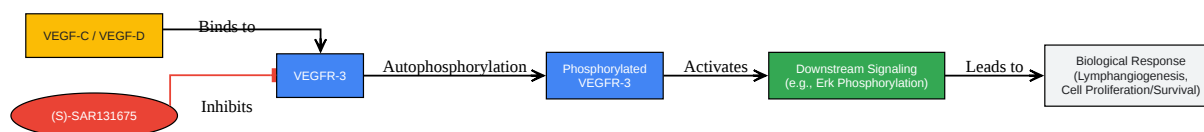
Procedure:

- Animal Preparation:
 1. Weigh each mouse accurately before dosing to calculate the precise volume of the formulation to be administered.
 2. Allow the prepared formulation to come to room temperature before administration.
- Administration:
 1. Thoroughly mix the **(S)-SAR131675** suspension to ensure homogeneity.

2. Draw the calculated volume of the formulation into the syringe fitted with the gavage needle.
 3. Securely restrain the mouse using an appropriate technique to immobilize the head and body.
 4. Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
 5. Once the needle is correctly positioned in the esophagus, slowly dispense the contents of the syringe.
 6. Carefully withdraw the gavage needle.
- Post-Administration Monitoring:
 1. Return the mouse to its cage and monitor for any immediate adverse reactions such as respiratory distress or regurgitation.
 2. Continue to monitor the general health, body weight, and behavior of the animals throughout the study period as per the experimental design.^{[5][7]}

Visualizations

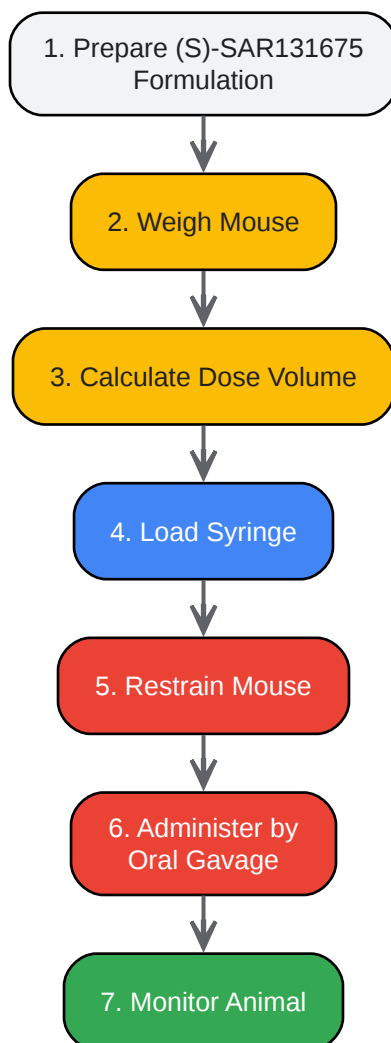
Signaling Pathway of (S)-SAR131675 Inhibition



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Caption: **(S)-SAR131675** inhibits VEGFR-3 signaling.

Experimental Workflow for Oral Gavage Administration



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Caption: Workflow for oral gavage of **(S)-SAR131675**.

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